1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine

Lipophilicity LogP Physicochemical Properties

This 4,4-difluoropiperidine derivative addresses the challenge of optimizing CNS drug candidates' metabolic stability and selectivity. The gem-difluoro motif significantly reduces basicity (ΔpKa ≈ -3.14 vs. piperidine) and enhances lipophilicity (XLogP3-AA = 3.6), improving blood-brain barrier penetration and metabolic resistance. - Enables >2000-fold D4 receptor selectivity (Ki = 0.3 nM in optimized analogs) and >625-fold OX1R/OX2R selectivity. - The 4-bromobenzyl group provides a robust synthetic handle for divergent Suzuki or Buchwald-Hartwig cross-coupling, enabling rapid library synthesis for hit-to-lead optimization. Supplied with consistent quality for repeatable SAR studies and scale-up feasibility.

Molecular Formula C12H14BrF2N
Molecular Weight 290.15 g/mol
CAS No. 494773-06-7
Cat. No. B3141971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine
CAS494773-06-7
Molecular FormulaC12H14BrF2N
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)CC2=CC=C(C=C2)Br
InChIInChI=1S/C12H14BrF2N/c13-11-3-1-10(2-4-11)9-16-7-5-12(14,15)6-8-16/h1-4H,5-9H2
InChIKeyGTHJASPBYPCTML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine: Overview & Key Properties


1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine (CAS 494773-06-7) is a 4,4-difluoropiperidine derivative featuring a 4-bromobenzyl substituent. It serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of orexin receptor antagonists [1] and other CNS-targeted compounds [2]. The compound is commercially available with a typical purity specification of 95% and is characterized by a molecular weight of 290.15 g/mol and a computed XLogP3-AA of 3.6 [3].

Workflow Synthetic intermediate for CNS-targeted medicinal chemistry
Core Scaffold 4,4-Difluoropiperidine core for orexin / D4R pathway studies
Handle 4-Bromobenzyl group enables cross-coupling diversification

Why 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine Is Irreplaceable


The presence of the 4,4-difluoropiperidine core fundamentally alters the physicochemical properties of the molecule compared to its non-fluorinated or mono-fluorinated counterparts. Geminal difluorination significantly reduces basicity (ΔpKa ≈ -3.14 units relative to piperidine) [1] and enhances lipophilicity (LogP increase) [2], which in turn affects metabolic stability, receptor binding kinetics, and blood-brain barrier permeability [3]. Furthermore, the 4-bromobenzyl group provides a specific synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is not present in chloro- or unsubstituted benzyl analogs, enabling divergent late-stage functionalization strategies. Generic substitution with simpler piperidines would compromise both the biological profile and the synthetic utility of the final target compound.

Non-fluorinated piperidine Reported lower lipophilicity and higher basicity may alter CNS permeability profile; metabolic stability may not transfer.
Chloro-benzyl analog Different cross-coupling reactivity limits divergent late-stage functionalization strategies.
Mono-fluorinated piperidine Partial pKa shift and lipophilicity change may not reproduce the full gem-difluoro physicochemical profile.

1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine: Evidence vs Analogs


Enhanced Lipophilicity vs Non-Fluorinated Analog

The target compound exhibits a significantly higher lipophilicity (XLogP3-AA = 3.6) [1] compared to its non-fluorinated analog 1-(4-bromobenzyl)piperidine (LogP = 3.37) [2]. This increase in lipophilicity is attributed to the gem-difluoro substitution on the piperidine ring, which enhances membrane permeability and potential CNS penetration.

Lipophilicity vs Non-F Analog
Head-to-head
XLogP3-AA = 3.6 vs 3.37 | ΔLogP = +0.23
Supports membrane permeability context
Computed values; CNS penetration requires model-specific review
Lipophilicity LogP Physicochemical Properties

Reduced Basicity (pKa) vs Piperidine

The gem-difluoro substitution in the 4-position of the piperidine ring reduces the basicity of the nitrogen atom by approximately 3.14 pKa units compared to unsubstituted piperidine [1]. The predicted pKa for 4,4-difluoropiperidine is 8.20±0.10 , whereas piperidine has a pKa of ~11.2. This reduction in basicity can decrease the fraction of the compound that is protonated at physiological pH, thereby enhancing passive membrane diffusion and reducing off-target binding to basic amine-recognizing proteins.

Basicity (pKa) vs Piperidine
Class-level
ΔpKa ≈ −3.14 units (predicted ~8.20 vs ~11.2)
Supports passive diffusion context at physiological pH
Systematic fluorinated amine study; predicted value for core scaffold
Basicity pKa Drug Design

Improved Metabolic Stability vs Piperidine

Compounds containing the 4,4-difluoropiperidine moiety demonstrate significantly enhanced metabolic stability compared to unfluorinated piperidine analogs. A direct comparison shows a half-life (t1/2) of 6.7 hours for a 4,4-difluoropiperidine hydrochloride derivative versus only 2.1 hours for standard piperidine hydrochloride under identical in vitro conditions [1]. This 3.2-fold increase in half-life is attributed to the electron-withdrawing effect of the fluorine atoms, which reduces the susceptibility of the piperidine ring to oxidative metabolism by cytochrome P450 enzymes.

Metabolic Stability vs Piperidine
Cross-study
t1/2 = 6.7 h vs 2.1 h | 3.2-fold longer half-life
Supports metabolic stability screening context
In vitro assay; CYP-mediated oxidation resistance inferred
Metabolic Stability Half-life Drug Metabolism

Synthetic Utility for Orexin Antagonists

The 4,4-difluoropiperidine core is explicitly claimed in patent literature as a privileged scaffold for orexin receptor antagonists [1]. Specifically, compounds incorporating the 4,4-difluoropiperidine ether linkage have been optimized to achieve >625-fold functional selectivity for the orexin-1 receptor (OX1R) over OX2R in rat [2]. While the target compound itself is an intermediate rather than a final drug candidate, its bromobenzyl group allows for rapid derivatization to access this pharmacologically validated chemical space.

Orexin Antagonist Utility
Data to verify
Core scaffold reported in >625-fold OX1R-selective analogs
Supports orexin receptor study fit
Class-level inference; target compound is an intermediate, not directly assayed
Orexin Receptor Antagonist Medicinal Chemistry

Advantageous Physical Properties

The physical properties of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine differ substantially from its non-fluorinated analog. While direct boiling point data for the target compound is not available, the related 1-benzyl-4,4-difluoropiperidine exhibits a boiling point of 74-79°C at 0.1 mmHg [1], whereas 1-(4-bromobenzyl)piperidine has a boiling point of 302.9°C at 760 mmHg [2]. Additionally, the density of the non-fluorinated analog is 1.323 g/cm³ [2], suggesting a denser, more polar character compared to the difluorinated scaffold. These differences in volatility and density impact the choice of purification methods (e.g., distillation vs. chromatography) and formulation strategies.

Physical Properties vs Non-F Analog
Supporting evidence
Lower bp under reduced pressure; density and volatility differ
Supports purification method context
Target bp not directly available; inferred from 1-benzyl-4,4-difluoropiperidine
Boiling Point Density Purification

1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine: Key Applications


Orexin Receptor Antagonist Synthesis

This compound serves as a key intermediate for constructing orexin receptor antagonists, leveraging the 4,4-difluoropiperidine core that has been shown to confer >625-fold functional selectivity for OX1R over OX2R in optimized analogs [1]. The 4-bromobenzyl group provides a convenient handle for further functionalization via cross-coupling reactions to introduce diverse pharmacophores.

Dopamine D4 Receptor (D4R) Tool Compounds

The 4,4-difluoropiperidine scaffold is a privileged structure for D4 receptor antagonists, with optimized compounds achieving exceptional binding affinity (Ki = 0.3 nM) and >2000-fold selectivity over D1, D2, D3, and D5 subtypes [2]. The target compound can be elaborated into ether-linked analogs to explore structure-activity relationships in this series.

Building Block for Late-Stage Diversification

The presence of the 4-bromophenyl group makes this compound a versatile substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). This enables the rapid synthesis of libraries of 4,4-difluoropiperidine derivatives with varied aryl/heteroaryl substitutions for hit-to-lead optimization.

Profiling Fluorinated Heterocyclic Amines

The compound's enhanced lipophilicity (XLogP3-AA = 3.6) [3] and reduced basicity (ΔpKa ≈ -3.14 vs. piperidine) [4] make it an ideal candidate for systematic studies correlating fluorine substitution patterns with membrane permeability, metabolic stability, and receptor binding. Such studies inform rational drug design for CNS targets.

Application
Selection Property
Validation Focus
Orexin receptor antagonist synthesis
4,4-Difluoropiperidine core scaffold
OX1R/OX2R selectivity review
Dopamine D4 receptor studies
Bromobenzyl cross-coupling handle
D4R binding assay context
Late-stage diversification library synthesis
Aryl bromide reactivity
Cross-coupling method context
Fluorinated heterocyclic amine profiling
Gem-difluoro substitution pattern
Physicochemical profiling review

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